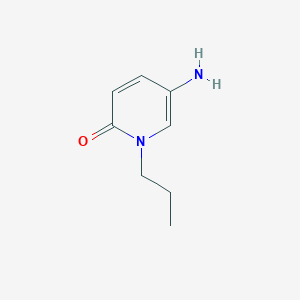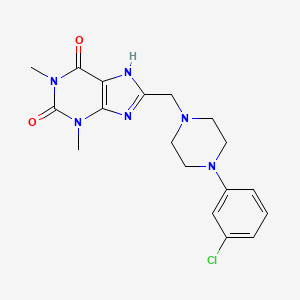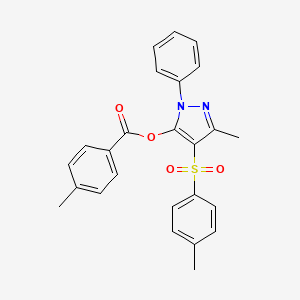
4-metilbenzoato de 3-metil-1-fenil-4-tosil-1H-pirazol-5-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Aplicaciones Científicas De Investigación
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been shown to be cytotoxic to several human cell lines , suggesting that they may interact with cellular components involved in cell survival and proliferation.
Mode of Action
It’s known that some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death
Biochemical Pathways
Given the cytotoxic effects of some pyrazole derivatives , it can be inferred that the compound may affect pathways related to cell survival and proliferation
Pharmacokinetics
The physicochemical properties of a compound can provide some insights into its potential pharmacokinetic behavior
Result of Action
The result of the compound’s action is likely to be cell death, given the cytotoxic effects observed for some pyrazole derivatives . In particular, one study found that a pyrazole derivative was a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Análisis Bioquímico
Biochemical Properties
Pyrazoles have been shown to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the pyrazole derivative.
Cellular Effects
Pyrazole derivatives have been shown to be cytotoxic to several human cell lines . The specific effects of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate on cellular processes are not yet fully known. It is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base such as pyridine to form the tosylated intermediate. This intermediate is then reacted with 4-methylbenzoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods would incorporate efficient purification techniques like recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate: Lacks the tosyl group, which may result in different reactivity and biological activity.
4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate: Lacks the methyl group on the pyrazole ring, potentially affecting its chemical properties.
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate: Lacks the methyl group on the benzoate moiety, which may influence its solubility and reactivity.
Uniqueness
The presence of both the tosyl group and the methylbenzoate moiety in 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate makes it unique compared to similar compounds.
Propiedades
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-9-13-20(14-10-17)25(28)31-24-23(32(29,30)22-15-11-18(2)12-16-22)19(3)26-27(24)21-7-5-4-6-8-21/h4-16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRMRFUKUGUNGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
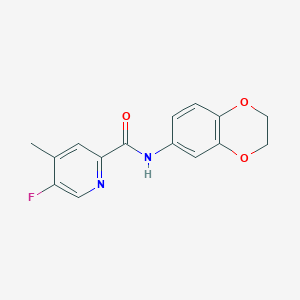

![3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395844.png)
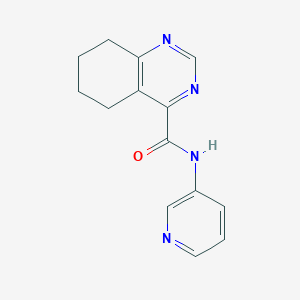
![3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2395848.png)

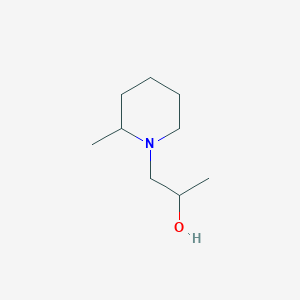
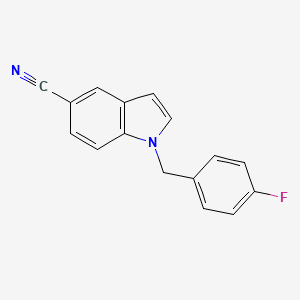
![7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2395859.png)
![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2395860.png)
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2395861.png)

